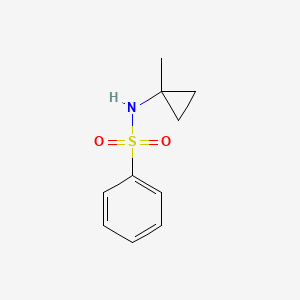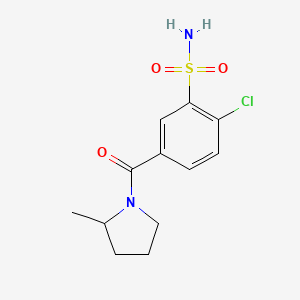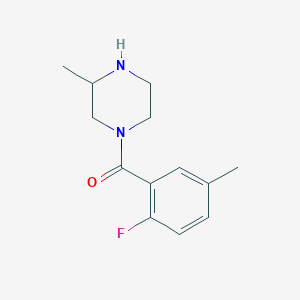
2-(4-Hydroxybutan-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxybutan-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound used in scientific research. It is also known as HBE-135 or HBE-135-Cl. This compound has been studied for its potential therapeutic effects on various diseases and disorders.
Wirkmechanismus
The exact mechanism of action of HBE-135 is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. HBE-135 has also been found to increase the activity of various antioxidant enzymes, which helps to reduce oxidative stress in the body.
Biochemical and Physiological Effects:
HBE-135 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell death in various tissues. HBE-135 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been found to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
HBE-135 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. HBE-135 has also been found to have low toxicity in animal models. However, there are some limitations to using HBE-135 in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for research on HBE-135. One area of research is to further investigate its potential therapeutic uses in various diseases and disorders. Another area of research is to study its pharmacokinetics and pharmacodynamics to better understand its safety and efficacy. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets.
Synthesemethoden
HBE-135 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-methylpiperidine with 2-chloroacetyl chloride to form 1-(4-methylpiperidin-1-yl)ethanone. This compound is then reacted with 2-mercapto-1-butanol to form 2-(4-hydroxybutan-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
HBE-135 has been studied for its potential therapeutic effects on various diseases and disorders. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. HBE-135 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer and diabetes.
Eigenschaften
IUPAC Name |
2-(4-hydroxybutan-2-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-10-3-6-13(7-4-10)12(15)9-16-11(2)5-8-14/h10-11,14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPABAGVROOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)


![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)